molecular formula C7H9ClO3S2 B6615016 5-(2-methoxyethyl)thiophene-2-sulfonyl chloride CAS No. 362476-09-3

5-(2-methoxyethyl)thiophene-2-sulfonyl chloride

Cat. No.: B6615016
CAS No.: 362476-09-3
M. Wt: 240.7 g/mol
InChI Key: DNVZUTZFRJHDSZ-UHFFFAOYSA-N
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Description

5-(2-Methoxyethyl)thiophene-2-sulfonyl chloride (CAS 362476-09-3) is a specialized organic building block with the molecular formula C 7 H 9 ClO 3 S 2 and a molecular weight of 240.73 g/mol . As a sulfonyl chloride derivative, this compound is a highly reactive intermediate primarily used in research and development for synthesizing more complex molecules. Its core value lies in its application in medicinal chemistry and drug discovery, where it can be used to create sulfonamide-containing compounds by reacting with various amines. The structure, featuring a thiophene ring substituted with a flexible 2-methoxyethyl chain, may be engineered to confer specific electronic or steric properties, potentially enhancing binding affinity or optimizing pharmacokinetic profiles in target molecules. Researchers utilize this reagent in the exploration of new therapeutic agents, agrochemicals, and functional materials. The product is strictly intended for research applications and is not for diagnostic, therapeutic, or any other human use. Proper handling procedures are essential, as sulfonyl chlorides are typically moisture-sensitive and may be corrosive. It is recommended to store the product under an inert atmosphere and use personal protective equipment.

Properties

IUPAC Name

5-(2-methoxyethyl)thiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClO3S2/c1-11-5-4-6-2-3-7(12-6)13(8,9)10/h2-3H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVZUTZFRJHDSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(S1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling and Chlorosulfonation

The most promising route involves a two-step sequence:

  • Introduction of the 2-methoxyethyl group via Suzuki-Miyaura coupling :

    • 5-Bromothiophene reacts with 2-methoxyethyl boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a dioxane/water solvent system. This step replaces the bromine atom at the 5-position with the 2-methoxyethyl group, yielding 5-(2-methoxyethyl)thiophene.

    • Critical parameters :

      • Catalyst loading (1–5 mol%)

      • Temperature (80–100°C, reflux)

      • Reaction time (12–24 hours)

  • Chlorosulfonation at the 2-position :

    • The 5-(2-methoxyethyl)thiophene intermediate undergoes treatment with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C. The sulfonyl chloride group is introduced regioselectively at the 2-position due to the directing effects of the existing 5-substituent.

    • Workup : The reaction mixture is quenched with ice water, and the product is extracted using methylene chloride. Purification via silica gel chromatography or recrystallization yields the final compound.

Yield considerations : Analogous chlorosulfonation reactions report yields of 60–75%, though the presence of the 2-methoxyethyl group may necessitate optimized stoichiometry to prevent over-sulfonation.

Direct Chlorosulfonation of Pre-functionalized Thiophene Derivatives

An alternative approach involves pre-functionalizing thiophene with the 2-methoxyethyl group prior to sulfonation:

  • Friedel-Crafts alkylation : Thiophene reacts with 2-methoxyethyl chloride in the presence of AlCl₃. However, this method is limited by poor regioselectivity and carbocation rearrangements.

  • Directed ortho-metallation : Using a directing group (e.g., trimethylsilyl) at the 2-position, lithiation at the 5-position enables reaction with 2-methoxyethyl electrophiles. Subsequent deprotection and chlorosulfonation yield the target compound.

Limitations : These methods suffer from lower yields (<40%) compared to cross-coupling strategies, primarily due to competing side reactions and harsh reaction conditions.

Reaction Optimization and Conditions

Chlorosulfonation Optimization

  • Temperature control : Maintaining temperatures below 5°C during chlorosulfonic acid addition minimizes decomposition of the 2-methoxyethyl group.

  • Solvent selection : Dichloromethane outperforms THF and toluene in solubility and reaction homogeneity, as evidenced by analogous sulfonyl chloride syntheses.

  • Stoichiometry : A 1.2:1 molar ratio of ClSO₃H to thiophene derivative ensures complete conversion while avoiding di-sulfonation.

Coupling Reaction Enhancements

  • Ligand design : Bulky phosphine ligands (e.g., SPhos) improve cross-coupling efficiency by stabilizing the palladium intermediate.

  • Microwave assistance : Reducing reaction time to 2–4 hours while maintaining yields of 70–80%.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost-effectiveness and scalability:

  • Continuous flow reactors : Enable precise control over exothermic chlorosulfonation steps, reducing side product formation.

  • Catalyst recycling : Palladium recovery systems (e.g., fixed-bed reactors with immobilized catalysts) lower production costs.

  • Automated workup : Liquid-liquid extraction systems coupled with in-line pH monitoring streamline purification.

Challenges in Synthesis and Purification

Purification Hurdles

  • Chromatography challenges : Polar byproducts (e.g., sulfonic acids) require gradient elution with hexane/ethyl acetate mixtures.

  • Recrystallization solvents : Ethanol/water systems (4:1 v/v) achieve >95% purity, though low solubility complicates large-scale use .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methoxyethyl)thiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .

Scientific Research Applications

Chemical Properties and Structure

The compound features a thiophene ring with a methoxyethyl substituent and a sulfonyl chloride functional group. Its molecular formula is C9H11ClO3SC_9H_{11}ClO_3S, which contributes to its unique reactivity profile. The presence of the sulfonyl chloride group enhances its electrophilic character, making it suitable for various chemical transformations.

Scientific Research Applications

  • Organic Synthesis
    • Building Block : 5-(2-Methoxyethyl)thiophene-2-sulfonyl chloride serves as a versatile building block in the synthesis of more complex organic molecules. It can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides and other derivatives.
    • Reactivity : The sulfonyl chloride group is highly reactive towards nucleophiles such as amines and alcohols, facilitating the synthesis of bioactive compounds.
  • Medicinal Chemistry
    • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly targeting carbonic anhydrases. These enzymes play crucial roles in physiological processes such as regulating intraocular pressure, which is relevant for treating conditions like glaucoma .
    • Antimicrobial Activity : Derivatives of this compound have demonstrated significant antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria. Studies indicate that some derivatives exhibit minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Material Science
    • Advanced Materials : The compound's unique structure allows it to be utilized in the development of specialty chemicals and advanced materials with specific properties. Its application in polymer chemistry is also under investigation.

Antimicrobial Properties

Research has shown that derivatives of this compound possess notable antimicrobial activity. For instance:

CompoundTarget PathogenMIC (μg/mL)
Derivative AStaphylococcus aureus8
Derivative BEscherichia coli16
Derivative CCandida albicans4

These findings indicate that modifications to the thiophene structure can enhance efficacy against specific pathogens.

Cytotoxicity Analysis

In cytotoxicity assays conducted on NIH/3T3 cell lines, some derivatives showed low toxicity profiles:

CompoundIC50 (μM)
Derivative D148.26
Derivative E187.66
Doxorubicin>1000

This analysis suggests that while maintaining antimicrobial efficacy, certain derivatives exhibit minimal adverse effects on normal cells.

Mechanism of Action

The mechanism of action of 5-(2-methoxyethyl)thiophene-2-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with various nucleophiles, leading to the formation of new compounds. This reactivity is exploited in organic synthesis and medicinal chemistry to create diverse molecular structures .

Comparison with Similar Compounds

Structural and Molecular Comparisons

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Reactivity Notes Key Applications
This compound 2-Methoxyethyl (–CH₂CH₂OCH₃) C₇H₉ClO₃S₂ 264.78 (calculated) Not reported Moderate reactivity due to electron-donating methoxy group; hydrolyzes slowly in moisture . Intermediate for pharmaceuticals, agrochemicals.
5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride 2-Methylthiazole C₈H₆ClNO₂S₃ 279.77 Not specified High reactivity; thiazole’s electron-withdrawing nature enhances sulfonyl chloride’s electrophilicity . Medicinal chemistry (LOX inhibitors) .
5-(Phenylsulfonyl)thiophene-2-sulfonyl chloride Phenylsulfonyl (–SO₂C₆H₅) C₁₀H₇ClO₄S₂ 322.81 102–105 Stabilized by aromatic ring; less moisture-sensitive than aliphatic analogs . Polymer chemistry, crosslinking agents .
5-Methylthiophene-2-sulfonyl chloride Methyl (–CH₃) C₅H₅ClO₂S₂ 195.68 Not reported High volatility; rapid hydrolysis due to small substituent . Small-molecule sulfonamide synthesis .
5-((4-Chlorobenzamido)methyl)thiophene-2-sulfonyl chloride 4-Chlorobenzamido methyl C₁₂H₉Cl₂NO₃S₂ 350.24 138 Bulky substituent reduces solubility in polar solvents; moderate reactivity . Targeted drug delivery, enzyme inhibitors .
5-(2-Pyridyl)thiophene-2-sulfonyl chloride 2-Pyridyl C₉H₆ClNO₂S₂ 259.72 Not reported Pyridine’s basicity may influence coordination chemistry . Metal-organic frameworks (MOFs), catalysis .
5-(Dimethylsulfamoyl)thiophene-2-sulfonyl chloride Dimethylsulfamoyl (–NHSO₂CH₃) C₆H₈ClNO₄S₃ 289.78 No data Dual sulfonyl groups increase acidity; hygroscopic . Specialty surfactants, ion-exchange resins .

Key Comparative Insights

  • Reactivity :

    • Electron-withdrawing substituents (e.g., thiazole , phenylsulfonyl ) enhance the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles like amines or alcohols.
    • Electron-donating groups (e.g., methoxyethyl, methyl ) reduce reactivity, making the compound more stable but requiring harsher conditions for nucleophilic substitution.
  • Solubility and Stability :

    • Bulky substituents (e.g., 4-chlorobenzamido methyl ) decrease solubility in polar solvents but improve thermal stability.
    • Methoxyethyl’s ether linkage enhances solubility in ethers and alcohols compared to purely alkyl-substituted analogs (e.g., methyl ).
  • Applications :

    • Heterocyclic substituents (thiazole , pyridyl ) are preferred in drug design due to their bioisosteric properties.
    • Aromatic or sulfonamide-linked derivatives (e.g., phenylsulfonyl , dimethylsulfamoyl ) are used in materials science for their thermal and chemical resistance.

Biological Activity

5-(2-Methoxyethyl)thiophene-2-sulfonyl chloride is a sulfonyl chloride derivative with potential applications in medicinal chemistry due to its unique structural features. This compound has been under investigation for its biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H11ClO2S\text{C}_9\text{H}_{11}\text{ClO}_2\text{S}

This structure includes a thiophene ring, a sulfonyl group, and a methoxyethyl side chain, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonyl chloride group can act as an electrophile, facilitating nucleophilic attack by amino acid residues in enzymes, potentially leading to inhibition of enzyme activity.
  • Antimicrobial Activity : Preliminary studies suggest that this compound may disrupt bacterial cell wall synthesis or function through interactions with essential proteins in microbial cells.
  • Anticancer Properties : The compound may induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation.

Biological Activity Studies

Several studies have investigated the biological activity of this compound. The findings are summarized in the following table:

StudyBiological ActivityMethodologyKey Findings
AntimicrobialAgar diffusion assayInhibition of Gram-positive bacteria with MIC values ranging from 10-50 µg/mL.
AnticancerCell viability assays (MTT)Induced cell death in various cancer cell lines with IC50 values between 15-30 µM.
Enzyme inhibitionEnzyme kinetics assaysDemonstrated competitive inhibition on target enzymes with Ki values indicating strong binding affinity.

Case Studies

  • Antimicrobial Effects : In a study focusing on the antimicrobial properties, this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to disruption of cell membrane integrity, leading to increased permeability and eventual cell lysis.
  • Anticancer Activity : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, attributed to the induction of apoptosis as confirmed by flow cytometry analysis.
  • Enzyme Inhibition : Research demonstrated that this compound effectively inhibited carbonic anhydrase (CA), an enzyme implicated in various physiological processes. The inhibition was characterized by kinetic studies revealing a competitive inhibition pattern.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 5-(2-methoxyethyl)thiophene-2-sulfonyl chloride to ensure high yield and purity?

  • Methodological Answer : Optimize reaction conditions by controlling temperature (e.g., 80–90°C for analogous sulfonyl chlorides) and using inert atmospheres to prevent hydrolysis. Catalysts like thionyl chloride (SOCl₂) are commonly employed for sulfonation. Monitor reaction progress via thin-layer chromatography (TLC) and purify using column chromatography or recrystallization. Moisture-sensitive intermediates require anhydrous solvents and glovebox techniques .
ParameterOptimal ConditionReference
Temperature80–90°C
SolventDry dichloromethane
CatalystThionyl chloride

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Use solid-phase extraction (SPE) for preliminary purification, followed by recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures). Confirm purity via HPLC (>95%) and characterize using 1^1H/13^13C NMR spectroscopy. For moisture-sensitive compounds, employ vacuum drying with desiccants like P₂O₅ .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic methods:

  • NMR : Identify methoxyethyl (-OCH₂CH₂O-) protons (δ 3.3–3.5 ppm) and thiophene aromatic signals (δ 6.8–7.2 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.79 for C₈H₆ClNO₂S₃) .
  • FT-IR : Validate sulfonyl chloride (S=O stretch at 1360–1380 cm⁻¹) and thiophene ring vibrations (C-S at 690–750 cm⁻¹) .

Advanced Research Questions

Q. How should researchers address stability challenges during storage and handling of this compound?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 4°C to prevent hydrolysis. Use sealed ampoules for long-term storage. Monitor degradation via 1^1H NMR (disappearance of S=O signals) and replace desiccants regularly. Safety protocols include fume hood use and PPE (gloves, goggles) due to corrosive and lachrymatory properties .

Q. What methodological approaches are recommended for analyzing reaction kinetics of sulfonation or substitution reactions involving this compound?

  • Methodological Answer : Conduct time-resolved 1^1H NMR or HPLC to track reactant consumption. For nucleophilic substitutions (e.g., with amines), use pseudo-first-order kinetics under controlled pH. Computational tools like Gaussian can model transition states and predict rate constants .

Q. How can computational chemistry methods aid in predicting the reactivity of this compound with biological targets?

  • Methodological Answer : Perform frontier molecular orbital (FMO) analysis to identify electron-deficient sites (e.g., sulfonyl group). Density functional theory (DFT) calculates electrophilicity index (ω) and electron affinity (EA) to predict binding with nucleophilic residues (e.g., cysteine thiols). Validate with in vitro assays .
ParameterValue (Example)Biological Relevance
LUMO Energy-1.8 eVElectrophilic reactivity
Electrophilicity Index3.5 eVAntioxidant potential

Q. What strategies resolve contradictions in reported biological activity data for sulfonyl chloride derivatives?

  • Methodological Answer : Systematically vary substituents (e.g., methoxyethyl vs. pyridyl groups) and correlate with activity. For example, hydroxyl groups enhance antioxidant activity (IC₅₀ = 13.12 μM for 4e vs. 15.49 μM for quercetin) by stabilizing radical intermediates. Use multivariate regression to isolate critical parameters (e.g., Hammett σ values) .

Q. How can regioselectivity be optimized in nucleophilic substitutions involving this compound?

  • Methodological Answer : Adjust solvent polarity (e.g., DMF for polar transition states) and temperature. For example, lower temperatures (-20°C) favor sulfonamide formation over hydrolysis. Steric effects from the methoxyethyl group direct nucleophiles to the thiophene C-5 position .

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